[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol
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Overview
Description
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol typically involves the construction of the azabicyclohexane core followed by functionalization. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another approach involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . Additionally, the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents has been reported . These methods, while effective, often require long routes for the preparation of starting materials and/or expensive metal catalytic systems.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis routes to make them more efficient and cost-effective. The use of palladium-catalyzed cyclopropanation of maleimides and N-tosylhydrazones has shown promise in this regard .
Chemical Reactions Analysis
Types of Reactions
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a hydrogen atom with a nucleophile.
Scientific Research Applications
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
[(1S,3S,5S)-2-Methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol: Another azabicyclohexane derivative with similar structural features.
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol: A related compound with a different substitution pattern.
Uniqueness
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
[(1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m1/s1 |
InChI Key |
DMOKYXYTWWRZDY-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(CN(C2)CC3=CC=CC=C3)CO |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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